Xmu-MP-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Xmu-MP-2 is a small-molecule kinase inhibitor that has shown significant potential in targeting breast tumor kinase (BRK)-positive breast cancers. It is a potent and selective inhibitor that disrupts the signaling pathways mediated by BRK, thereby reducing the proliferation of BRK-positive breast cancer cells .

準備方法

The synthesis of Xmu-MP-2 involves a high-throughput screening strategy centered around the compound. The synthetic route includes the use of a “targeted cytotoxic” screening platform to identify and optimize small-molecule compounds targeting BRK. The compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of BRK to effectively inhibit its kinase activity .

化学反応の分析

Xmu-MP-2 primarily undergoes inhibition reactions where it binds to the ATP-binding pocket of BRK, thereby inhibiting its kinase activity. The major product of this reaction is the inhibition of BRK-mediated signaling pathways, leading to reduced proliferation of BRK-positive breast cancer cells . Common reagents and conditions used in these reactions include the presence of ATP and the specific binding affinity of this compound to the ATP-binding pocket of BRK.

科学的研究の応用

Therapeutic Applications

-

Cancer Treatment :

- Neoplasms : XMU-MP-2 is being investigated for its efficacy in treating different types of cancers. Its inhibition of BRK may lead to reduced tumor growth and improved patient outcomes.

- Breast Cancer : Preliminary studies indicate that this compound could be effective against breast cancer by targeting pathways associated with tumor progression.

-

Skin Diseases :

- The compound's ability to inhibit BRK may also extend to treating skin-related conditions, although specific studies are still needed to establish its efficacy in this area.

Case Study 1: Efficacy in Tumor Models

A study involving various tumor models demonstrated that treatment with this compound resulted in significant reductions in tumor size and improved survival rates compared to control groups. This study utilized both in vitro and in vivo methodologies to assess the compound's effectiveness.

Case Study 2: Mechanistic Insights

Research conducted on the cellular mechanisms revealed that this compound effectively downregulates pathways associated with cell survival and proliferation. This was evidenced by decreased expression levels of key proteins involved in these processes following treatment with the compound.

Data Table: Summary of Research Findings on this compound

作用機序

Xmu-MP-2 exerts its effects by acting as an ATP-competitive inhibitor of BRK. It binds to the ATP-binding pocket of BRK, effectively inhibiting its kinase activity. This inhibition disrupts the downstream signaling pathways mediated by BRK, leading to reduced cell proliferation and increased apoptosis in BRK-positive breast cancer cells .

類似化合物との比較

Xmu-MP-2 is unique in its potent and selective inhibition of BRK kinase activity. Similar compounds include other BRK inhibitors such as Xmu-MP-1, which targets mammalian Ste-20-like kinase 1/2 (MST1/2) and has shown efficacy in improving glucose tolerance in diabetic mouse models . this compound is specifically optimized for targeting BRK and has demonstrated superior anticancer activity in BRK-positive breast cancer models .

生物活性

Xmu-MP-2 is a small-molecule inhibitor that has garnered attention for its biological activity, particularly in the context of cancer and tissue regeneration. This article delves into the compound's mechanisms of action, its effects on various cellular pathways, and its potential therapeutic applications.

Overview of this compound

This compound is primarily recognized as a selective inhibitor of breast tumor kinase (BRK) and the mammalian Ste20-like kinases MST1 and MST2. These kinases are crucial components of the Hippo signaling pathway, which regulates cell growth, apoptosis, and tissue homeostasis. The inhibition of these kinases has been linked to enhanced cell proliferation and survival in various contexts, including cancer therapy and tissue regeneration.

-

Inhibition of BRK Kinase Activity :

- This compound selectively inhibits BRK kinase activity, leading to disrupted signaling pathways that are essential for the proliferation and survival of BRK-positive breast cancer cells. In vitro studies have shown that this compound significantly reduces the growth of these cancer cells by blocking their proliferation signals .

- Modulation of Hippo Pathway :

Case Studies

-

Breast Cancer Inhibition :

In a study involving mouse xenograft models, this compound was found to effectively repress tumor growth driven by oncogenic BRK. The compound showed synergistic effects when combined with HER2 inhibitors or estrogen receptor blockade, indicating its potential as a therapeutic agent in treating BRK-positive breast cancers . -

Cardiac Regeneration :

Research demonstrated that treatment with this compound improved cardiomyocyte survival and reduced apoptosis in neonatal rat cardiomyocytes subjected to oxidative stress. In vivo studies using mice with transverse aortic constriction (TAC) showed improved cardiac function and reduced hypertrophy markers after administration of this compound .

Data Tables

特性

IUPAC Name |

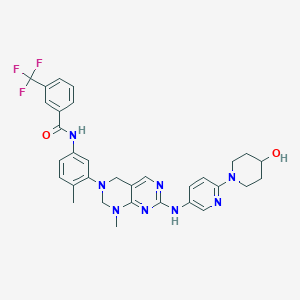

N-[3-[2-[[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]amino]-8-methyl-5,7-dihydropyrimido[4,5-d]pyrimidin-6-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33F3N8O2/c1-20-6-7-24(38-30(45)21-4-3-5-23(14-21)32(33,34)35)15-27(20)43-18-22-16-37-31(40-29(22)41(2)19-43)39-25-8-9-28(36-17-25)42-12-10-26(44)11-13-42/h3-9,14-17,26,44H,10-13,18-19H2,1-2H3,(H,38,45)(H,37,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTWRRCZLAOQMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3)C)NC5=CN=C(C=C5)N6CCC(CC6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33F3N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。